Cas no 2172476-88-7 (1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid)

1-(4-Hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid is a cyclic carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 4-position. This compound combines the structural rigidity of a cyclohexane backbone with the functional versatility of both carboxylic acid and hydroxyl groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The hydroxylated oxane moiety enhances solubility and reactivity, while the carboxylic acid group allows for further derivatization. Its unique structure is particularly useful in the design of complex molecules, including chiral building blocks and bioactive compounds, offering potential applications in medicinal chemistry and material science.
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid structure
2172476-88-7 structure
商品名:1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
CAS番号:2172476-88-7
MF:C12H20O4
メガワット:228.284804344177
CID:6362881
PubChem ID:165602545

1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
    • 2172476-88-7
    • EN300-1630423
    • インチ: 1S/C12H20O4/c13-10(14)11(4-2-1-3-5-11)12(15)6-8-16-9-7-12/h15H,1-9H2,(H,13,14)
    • InChIKey: GEVYIIZQBPASIT-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCOCC1)C1(C(=O)O)CCCCC1

計算された属性

  • せいみつぶんしりょう: 228.13615911g/mol
  • どういたいしつりょう: 228.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 66.8Ų

1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1630423-2.5g
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
2.5g
$2100.0 2023-06-04
Enamine
EN300-1630423-100mg
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
100mg
$678.0 2023-09-22
Enamine
EN300-1630423-500mg
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
500mg
$739.0 2023-09-22
Enamine
EN300-1630423-0.1g
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
0.1g
$943.0 2023-06-04
Enamine
EN300-1630423-0.05g
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
0.05g
$900.0 2023-06-04
Enamine
EN300-1630423-0.25g
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
0.25g
$985.0 2023-06-04
Enamine
EN300-1630423-5.0g
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
5g
$3105.0 2023-06-04
Enamine
EN300-1630423-50mg
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
50mg
$647.0 2023-09-22
Enamine
EN300-1630423-5000mg
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
5000mg
$2235.0 2023-09-22
Enamine
EN300-1630423-1000mg
1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid
2172476-88-7
1000mg
$770.0 2023-09-22

1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid 関連文献

1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acidに関する追加情報

Introduction to 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid (CAS No. 2172476-88-7)

1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172476-88-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a cyclohexane core linked to a hydroxy-substituted tetrahydropyran moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate for the synthesis of more complex pharmacophores, particularly in the development of drugs targeting neurological and inflammatory disorders.

The structural motif of 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid combines the favorable properties of cyclohexane derivatives, such as metabolic stability and favorable pharmacokinetic profiles, with the bioisosteric potential of tetrahydropyran-based scaffolds. These scaffolds are known to mimic natural products and have been widely explored in medicinal chemistry for their ability to enhance binding affinity and selectivity in biological targets. The hydroxyl group at the 4-position of the tetrahydropyran ring introduces additional opportunities for hydrogen bonding interactions, which are crucial for optimizing drug-receptor interactions.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid and its potential biological targets. Studies have suggested that this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The cyclohexane ring provides a rigid framework that can be fine-tuned to optimize binding within active sites, while the hydroxyoxan moiety introduces polar interactions that enhance specificity.

In addition to its potential role in anti-inflammatory applications, 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid has been investigated as a precursor for more complex molecules with neurological effects. The tetrahydropyran scaffold is particularly relevant in this context, as it is found in several natural products known to modulate neurotransmitter systems. For instance, derivatives of tetrahydropyran have shown promise in preclinical studies as potential treatments for cognitive disorders and neurodegenerative diseases. The carboxylic acid group in 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid also provides a handle for further functionalization, allowing chemists to explore modifications that could enhance pharmacological properties.

The synthesis of 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid presents an interesting challenge due to the need to construct both the cyclohexane and tetrahydropyran moieties in a single step or through an efficient sequence of reactions. Modern synthetic strategies often employ transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling or copper-mediated hydrogenation, to achieve these transformations with high selectivity and yield. Advances in green chemistry have also influenced the approach to its synthesis, with an emphasis on minimizing waste and using sustainable reagents.

From a regulatory perspective, 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid (CAS No. 2172476-88-7) does not fall under any restricted categories of chemicals, making it an attractive candidate for further development without significant regulatory hurdles. Its non-toxic profile and lack of known hazardous properties further enhance its appeal as a building block for pharmaceuticals. As research continues to uncover new applications for this compound, it is likely that its synthesis will be refined to meet the demands of industrial-scale production.

The integration of 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid into drug discovery pipelines is facilitated by its compatibility with modern synthetic methodologies and its potential biological relevance. Collaborative efforts between synthetic chemists and biologists are essential to fully exploit its therapeutic potential. By leveraging cutting-edge techniques such as high-throughput screening and structure-based drug design, researchers can rapidly identify derivatives of this compound with enhanced efficacy and reduced side effects.

In conclusion, 1-(4-hydroxyoxan-4-yl)cyclohexane-1-carboxylic acid represents a promising entity in medicinal chemistry due to its unique structural features and potential biological activities. Its synthesis remains an area of active investigation, with ongoing efforts aimed at optimizing both yield and scalability. As our understanding of its pharmacological profile grows, so too does its potential to contribute to the development of novel therapeutics targeting a wide range of diseases.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量